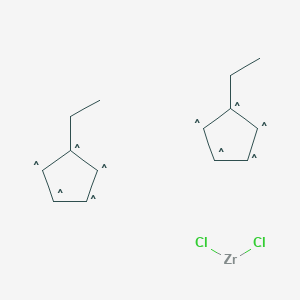

二(乙基环戊二烯基)二氯化锆; 97%,安瓿装

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(ethylcyclopentadienyl)zirconium dichloride is a laboratory chemical . It is used as a catalyst for efficient synthesis of pyrrole and simplifies the purification process economically . It is also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .

Synthesis Analysis

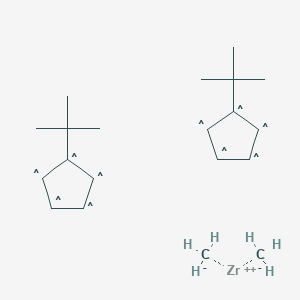

The synthesis of Bis(cyclopentadienyl)zirconium dichloride involves the depolymerization of cyclopentadiene under a nitrogen atmosphere. The cyclopentadiene monomers obtained by distillation at 40-42 ℃ are collected in a flask cooled by an ice-water bath for subsequent use .Molecular Structure Analysis

The molecular formula of Bis(ethylcyclopentadienyl)zirconium dichloride is C10H10Cl2Zr . The molecular weight is 292.316 .Chemical Reactions Analysis

Bis(ethylcyclopentadienyl)zirconium dichloride serves as a catalyst in various reactions. It enables efficient synthesis of pyrrole with high yields . It is also used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .Physical And Chemical Properties Analysis

Bis(ethylcyclopentadienyl)zirconium dichloride appears as a pale yellow powder . The exact melting point, boiling point, density, and solubility in water are not specified .科学研究应用

Catalysis in Ethylene Polymerization

Bis(ethylcyclopentadienyl)zirconium dichloride serves as a key component in homogeneous catalysis for ethylene polymerization . When combined with other catalysts, it facilitates the controlled polymerization of ethylene, leading to the production of polyethylene—the most commonly used plastic worldwide.

Stereoselective Glycosidation

In glycosidation reactions, this zirconocene compound demonstrates stereoselectivity. It can be employed to create glycosidic bonds, which are essential in carbohydrate chemistry and drug development .

Transamidation of Primary Amides with Amines

Bis(ethylcyclopentadienyl)zirconium dichloride participates in the catalyzed transamidation of primary amides with amines. This transformation is valuable in organic synthesis, allowing the conversion of amides into different functional groups .

Conversion of Enynes to Bicyclic Cyclopentenones

Researchers have explored the use of zirconocene dichloride in converting enynes (compounds containing both alkene and alkyne functionalities) into bicyclic cyclopentenones. This reaction pathway opens up possibilities for constructing complex cyclic structures .

Real-Time Monitoring via Ambient Ionization Mass Spectrometry

In the context of ambient ionization mass spectrometry, droplet spray ionization from a glass microscope slide enables real-time monitoring of chemical reactions involving this compound. This technique provides insights into reaction kinetics and intermediates .

Synthetic Method Development

The combination of zirconium and zinc metals offers powerful opportunities for synthetic method development. Bis(ethylcyclopentadienyl)zirconium dichloride, when paired with zinc dichloride, accelerates heterocoupling reactions, leading to the formation of new carbon-carbon bonds. Such synergistic effects continue to advance the field of organometallic chemistry .

安全和危害

Bis(ethylcyclopentadienyl)zirconium dichloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Bis(ethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound. It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds, such as olefins and alkynes .

Mode of Action

Cp2ZrCl2 interacts with its targets by catalyzing their polymerization and cross-linking reactions . It can also catalyze a series of organic synthesis reactions . This compound is particularly useful in the synthesis of high polymer materials and small organic compounds .

Biochemical Pathways

It is known that this compound plays a crucial role in the polymerization of ethylene . It can be used with Ziegler-Natta catalysts to promote the polymerization of ethylene, resulting in high-density polyethylene and other polymers .

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as ether and chlorinated hydrocarbons, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Result of Action

The primary result of Cp2ZrCl2’s action is the formation of polymers from unsaturated compounds . It can catalyze the polymerization of ethylene to produce high-density polyethylene . This compound also has a wide range of applications in the synthesis of early-transition-metal complexes and organometallic compounds .

Action Environment

The action of Cp2ZrCl2 is influenced by environmental factors. It is stable at high temperatures but can lose its activity when exposed to air due to oxidation by moisture and oxygen . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents, and should avoid contact with air and moisture to prevent decomposition and corrosion of the container .

属性

InChI |

InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPHVMXUMPVVBZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(ethylcyclopentadienyl)zirconium dichloride | |

CAS RN |

73364-08-6 |

Source

|

| Record name | Bis(ethylcyclopentadienyl)zirconium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)